![molecular formula C17H14OS B12857896 2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
2-[4-(Benzyloxy)phenyl]thiophene
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Overview
Description
2-[4-(Benzyloxy)phenyl]thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound this compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the use of a palladium catalyst, a base, and a solvent under mild reaction conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Benzyloxy)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the field of organic electronics, this compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical and biological properties.
4-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of the thiophene ring, leading to different reactivity and applications.
2-[4-(Methoxy)phenyl]thiophene: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior and applications.
Uniqueness: 2-[4-(Benzyloxy)phenyl]thiophene is unique due to the presence of both the benzyloxy group and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Biological Activity
2-[4-(Benzyloxy)phenyl]thiophene, a compound featuring a thiophene ring substituted with a benzyloxy group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial and anticancer activities, as well as its role as a monoamine oxidase B (MAO-B) inhibitor. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is C18H14O2S, with a molar mass of approximately 310.37 g/mol. The compound's structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry. Its unique features include:
- Thiophene Ring : A five-membered heterocyclic structure containing sulfur.
- Benzyloxy Group : Enhances solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values range from 1.9 to 7.7 μM, suggesting low toxicity against VERO cells while maintaining efficacy against multidrug-resistant strains.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have identified its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways and molecular targets involved remain an area of active investigation.
MAO-B Inhibition
A notable study focused on the design and synthesis of derivatives related to this compound as selective MAO-B inhibitors. One compound, designated 3h , demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, which is competitive and reversible in nature . The structure-activity relationship (SAR) analysis indicated that the benzyloxy substitution plays a critical role in enhancing MAO-B inhibition.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Cell Signaling : It can affect cellular signaling pathways, potentially leading to therapeutic effects in diseases like Parkinson's.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
- Findings : Derivatives showed MIC values indicating strong antimicrobial properties with minimal cytotoxicity.
- MAO-B Inhibition Study :
Data Table: Biological Activity Overview
Activity Type | Compound | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | This compound | 1.9 - 7.7 | Inhibition of M. tuberculosis growth |
MAO-B Inhibition | Compound 3h | 0.062 | Competitive and reversible |
Anticancer | Various Derivatives | Not specified | Apoptosis induction |
Properties
Molecular Formula |
C17H14OS |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-5-14(6-3-1)13-18-16-10-8-15(9-11-16)17-7-4-12-19-17/h1-12H,13H2 |
InChI Key |
RAEUSSFPBJCICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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